Methyl 2-{[(3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(3,3-dimethyl-2-methylidenebicyclo[221]hept-1-yl)carbonyl]amino}benzoate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane with a suitable benzoic acid derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-{[(3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-: This compound shares a similar bicyclic structure but differs in its functional groups.
6,6-Dimethyl-2-methylenebicyclo[2.2.1]heptan-3-one: Another related compound with a ketone functional group.
Uniqueness
Methyl 2-{[(3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 2-[(3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H23NO3/c1-12-18(2,3)13-9-10-19(12,11-13)17(22)20-15-8-6-5-7-14(15)16(21)23-4/h5-8,13H,1,9-11H2,2-4H3,(H,20,22) |
InChI Key |
UWIRPRUODJWTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
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